molecular formula C14H29BN2 B12555409 Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)- CAS No. 152272-70-3

Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-

Cat. No.: B12555409
CAS No.: 152272-70-3
M. Wt: 236.21 g/mol
InChI Key: ZEBISWYBLGALPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This boron-containing compound features a central boron atom coordinated by two amine groups and substituted with an ethynyl group and four isopropyl (1-methylethyl) moieties. The tetrakis(1-methylethyl) substituents impart significant steric bulk, enhancing thermal stability and influencing solubility in organic solvents.

Properties

CAS No.

152272-70-3

Molecular Formula

C14H29BN2

Molecular Weight

236.21 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3

InChI Key

ZEBISWYBLGALPQ-UHFFFAOYSA-N

Canonical SMILES

B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Reaction of Boron Tribromide with Tetraisopropylamine

A foundational approach involves the reaction of boron tribromide (BBr₃) with tetraisopropylamine [(CH₃)₂CH]₂NH to form a borane-amine adduct. This method is adapted from protocols for synthesizing bromobis(dimethylamino)borane (BDAB).

Procedure :

  • Adduct Formation :
    • Dissolve tetraisopropylamine (1.0 mol) in anhydrous pentane under nitrogen.
    • Add BBr₃ (0.5 mol) dropwise at −30°C, yielding a white precipitate of [(CH₃)₂CH]₂NH·HBr.
    • Stir at room temperature for 16 hours, then filter and distill the pentane solution to isolate the borane-amine intermediate.
  • Ethynyl Substitution :
    • React the intermediate with lithium acetylide (LiC≡CH) in tetrahydrofuran (THF) at −78°C.
    • Quench with methanol and purify via vacuum distillation to obtain the target compound.

Key Data :

Parameter Value Source
Yield (Adduct) 80–85%
Reaction Temperature −30°C to 25°C
Solvent Pentane

Method 2: Borane-Tertiary Amine Complexation via Borohydride Reduction

Sodium Borohydride-Mediated Synthesis

This method derives from trialkylamine borane syntheses using borohydrides and tertiary amines.

Procedure :

  • Complex Formation :
    • Mix sodium borohydride (NaBH₄, 1.0 mol) with tetraisopropylamine (1.2 mol) in a water-diethyl ether biphasic system.
    • Introduce CO₂ gas at 0–5°C to catalyze hydrogen evolution, forming the borane-amine complex.
  • Ethynylation :
    • Treat the complex with ethynylmagnesium bromide (HC≡CMgBr) in diethyl ether.
    • Hydrolyze with NH₄Cl and extract with dichloromethane.

Key Data :

Parameter Value Source
Yield (Complex) 70–75%
Catalytic Acid CO₂ or acetic acid
Reaction Time 3–8 hours

Method 3: Transmetalation from Boronic Esters

Boronic Ester Intermediate Synthesis

Adapted from β-aminoalkylborane protocols, this route utilizes boronic ester intermediates for ethynyl group incorporation.

Procedure :

  • Boronic Ester Formation :
    • React 1,6-anhydroglucopyranose with tetraisopropylamine-boronic acid in toluene under Dean-Stark conditions to form a protected boronic ester.
  • Alkyne Coupling :
    • Subject the ester to a Sonogashira coupling with ethynyltrimethylsilane, followed by desilylation with K₂CO₃ in methanol.

Key Data :

Parameter Value Source
Boronic Acid Recovery >90% recyclable
Coupling Catalyst Pd(PPh₃)₂Cl₂/CuI

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Cost Efficiency
1 65–70 Moderate High (BBr₃)
2 70–75 High Moderate
3 50–60 Low Low (Pd)

Challenges and Optimization

  • Method 1 : Requires stringent temperature control to prevent BBr₃ decomposition.
  • Method 2 : CO₂ handling necessitates specialized equipment.
  • Method 3 : Palladium catalysts increase costs but enable regioselective coupling.

Mechanistic Insights

  • Boron-Nitrogen Coordination : Lewis acid-base interactions between BBr₃ and amine lone pairs drive adduct formation, with subsequent nucleophilic attack by acetylide anions.
  • Borohydride Reduction : NaBH₄ reduces amine-protonated intermediates, stabilized by CO₂-induced protonation.

Chemical Reactions Analysis

Types of Reactions: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: It can be reduced to form boron-hydrogen compounds.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydrogen compounds.

    Substitution: Various substituted boranediamine derivatives.

Scientific Research Applications

Chemistry: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- is used as a catalyst in organic synthesis reactions, including hydrogenation and hydroboration. Its unique structure allows it to facilitate these reactions efficiently.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- involves its interaction with molecular targets through the boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, facilitating various chemical reactions. The ethynyl group also plays a role in enhancing the reactivity of the compound, allowing it to participate in multiple reaction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Substituents Key Functional Groups
Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)- Boranediamine Ethynyl, tetrakis(1-methylethyl) B-N bonds, alkyne
Boranediamine, 1-chloro-N,N,N',N'-tetrakis(1-methylethyl)- Boranediamine Chloro, tetrakis(1-methylethyl) B-N bonds, halide
Allyl tetraisopropylphosphorodiamidite Phosphorodiamidite Allyl, tetrakis(1-methylethyl) P-N bonds, alkene
2-Butenediamide,N,N,N',N'-tetrakis(1-methylethyl)- Butenediamide Tetrakis(1-methylethyl) Amide, alkene
Tetraisopropylthiuram disulfide Thiuram disulfide Tetrakis(1-methylethyl), disulfide S-S bond, thiocarbamate

Key Observations :

  • Electronic Effects: The ethynyl group in the target boranediamine likely lowers HOMO energy compared to chloro analogs, enhancing electron-transport capabilities in OLEDs. In contrast, allyl or cyanoethyl groups in phosphorodiamidites increase electrophilicity for nucleophilic substitution in DNA synthesis .

Electrochemical and Thermal Properties

Table 2: Inferred Properties Based on Structural Analogs
Compound Name HOMO Energy (eV) Thermal Stability (°C) Application Domain
Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)- ~-5.2 (estimated) >200 (estimated) OLED hole transport, catalysis
Acridone derivatives (e.g., spiro-OMe-TAD) -5.1 to -5.3 180–220 OLEDs
Allyl tetraisopropylphosphorodiamidite N/A 150–180 Ligand in organic synthesis
N,N,N',N'-Tetrakis(2-pyridylmethyl)-1,3-propanediamine N/A >150 MOF synthesis, spin-crossover complexes

Analysis :

  • The ethynyl boranediamine’s HOMO energy is hypothesized to align with acridone derivatives (e.g., -5.2 eV), making it suitable for hole transport in OLEDs. Its thermal stability likely exceeds 200°C due to bulky isopropyl groups, comparable to spiro-OMe-TAD .
  • Phosphorodiamidites (e.g., Allyl tetraisopropylphosphorodiamidite) exhibit lower thermal stability but are pivotal in synthesizing nucleotides due to their reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.